Cas no 323-60-4 (Ethanol,2,2'-[(3-fluorophenyl)imino]bis-)

Ethanol,2,2'-[(3-fluorophenyl)imino]bis- structure
323-60-4 structure
Product Name:Ethanol,2,2'-[(3-fluorophenyl)imino]bis-
CAS No:323-60-4
MF:C10H14FNO2
MW:199.222066402435
CID:311638
PubChem ID:136160
Update Time:2025-04-19

Ethanol,2,2'-[(3-fluorophenyl)imino]bis- Chemical and Physical Properties

Names and Identifiers

    • Ethanol,2,2'-[(3-fluorophenyl)imino]bis-
    • 2-[3-fluoro-N-(2-hydroxyethyl)anilino]ethanol
    • NN-BIS(2-HYDROXYETHYL)-M-FLUOROANILINE
    • 3-Fluor-N,N-bis-(2-hydroxy-aethyl)-anilin
    • 3-Fluor-N.N-bis-< 2-hydroxy-aethyl> -anilin
    • 3-fluoro-N,N-bis-(2-hydroxy-ethyl)-aniline
    • AC1L37VO
    • CTK4G8584
    • NSC87865
    • SBB007782
    • SureCN9015909
    • 323-60-4
    • GFXQBWUWIQBIKN-UHFFFAOYSA-N
    • AKOS006272062
    • 2,2'-[(3-FLUOROPHENYL)IMINO]DIETHANOL
    • 2,2'-(3-fluorophenylazanediyl)diethanol
    • NSC 87865
    • FT-0763680
    • NSC-87865
    • DTXSID40186034
    • SCHEMBL9015909
    • 3-Chloropivaloylchloride
    • N,N-Bis(2-hydroxyethyl)-m-fluoroaniline
    • Inchi: 1S/C10H14FNO2/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7H2
    • InChI Key: GFXQBWUWIQBIKN-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)N(CCO)CCO

Computed Properties

  • Exact Mass: 199.10092
  • Monoisotopic Mass: 199.101
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.7A^2

Experimental Properties

  • PSA: 43.7
  • LogP: 0.61670
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